![molecular formula C18H22N4O3 B6569876 N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946298-46-0](/img/structure/B6569876.png)
N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (CED) is a small molecule that has been studied extensively for its potential to be used in a variety of scientific research applications. CED is a synthetic compound that is composed of a cycloheptyl ring, an ethanediamide group, and a 4-oxo-3,4-dihydrophthalazin-1-yl group. CED has been studied for its potential as a drug molecule, but has also been explored for its use in a variety of other scientific research applications.
Scientific Research Applications
Role in Cancer Treatment
The compound is structurally similar to Olaparib , a drug used to treat advanced ovarian cancer . This suggests that it may have potential applications in cancer treatment, particularly in cancers that are sensitive to the inhibition of DNA repair enzymes.
2. Role as an EC 2.4.2.30 (NAD+ ADP-ribosyltransferase) Inhibitor Olaparib, a similar compound, is known to act as an EC 2.4.2.30 (NAD+ ADP-ribosyltransferase) inhibitor . This enzyme is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, leading to cell death .
Role as an Apoptosis Inducer
Olaparib is also known to induce apoptosis, or programmed cell death . This property could potentially be shared by “N1-cycloheptyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide”, making it useful in research into cell death and survival.
properties
IUPAC Name |
N'-cycloheptyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16-14-10-6-5-9-13(14)15(21-22-16)11-19-17(24)18(25)20-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,19,24)(H,20,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWMFEDJABJEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.